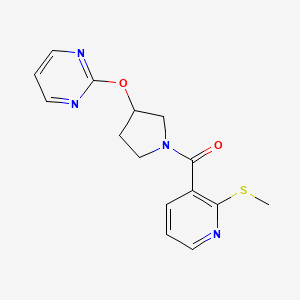

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of pyridin-3-yl-pyrimidin-2-yl . These derivatives have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of pyridin-3-yl-pyrimidin-2-yl derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the use of trimethylamine or magnesium oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various spectroscopic techniques .Scientific Research Applications

Stereospecific Synthesis and Cycloadditions

Research has focused on the stereospecific synthesis of pyrrolidines, which are vital in the synthesis of complex molecules. The study by Oliveira Udry et al. (2014) highlights the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions, involving the use of sugar-derived enones and amino acids. This process showcases the compound's utility in generating molecules with defined stereochemistry, essential for pharmaceuticals and material science Oliveira Udry, Evangelina Repetto, O. Varela, 2014.

Structural Characterization and Synthesis

Another aspect of research includes the structural characterization and synthesis of novel compounds. Kloubert et al. (2012) explored the methylation of related compounds, contributing to the field of crystallography and providing insights into molecular conformations. This study underscores the importance of structural analysis in developing new materials and pharmaceuticals Kloubert, R. Kretschmer, H. Görls, M. Westerhausen, 2012.

Novel Fused Chromone–Pyrimidine Hybrids

Research by Sambaiah et al. (2017) on the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the compound's role in creating new chemical entities. These hybrids have potential applications in developing new therapeutic agents and materials with unique properties Sambaiah, K. Raghavulu, K. Kumar, Satyanarayana Yennam, M. Behera, 2017.

Zinc Complexes as Catalysts

Darbre et al. (2002) synthesized zinc complexes with nitrogen ligands, demonstrating the application of related compounds in catalysis. This research has implications for industrial processes, including the synthesis of complex molecules and materials through catalytic methods Darbre, C. Dubs, E. Rusanov, H. Stoeckli-Evans, 2002.

Organotin(IV) Complexes for Biological Screening

Singh et al. (2016) synthesized new organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, focusing on their antimicrobial activities. This research bridges the gap between inorganic chemistry and biological applications, offering potential pathways for developing new antimicrobial agents Singh, J. Singh, Sunita Bhanuka, 2016.

Mechanism of Action

The biological activities of these derivatives have been evaluated. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Future Directions

properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-22-13-12(4-2-6-16-13)14(20)19-9-5-11(10-19)21-15-17-7-3-8-18-15/h2-4,6-8,11H,5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRVHQUIMACBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)

![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)

![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)

![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)